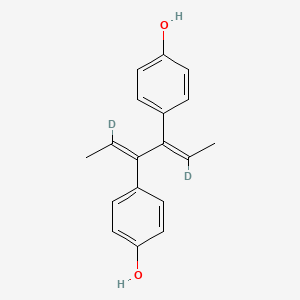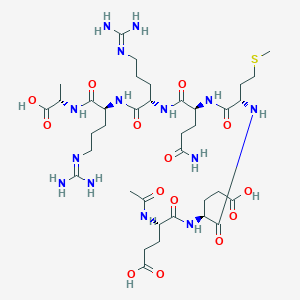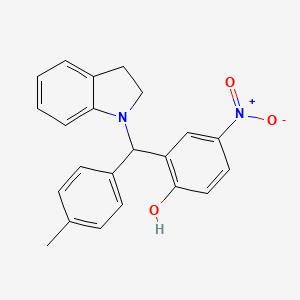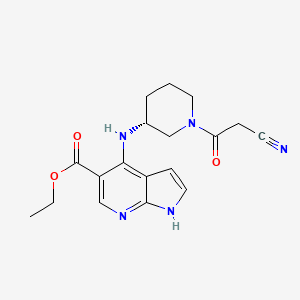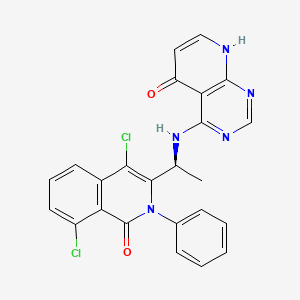
PI3K-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-51 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in regulating cell growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization, filtration, and drying steps to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: PI3K-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced pharmacological properties. These modifications can improve the compound’s selectivity for specific PI3K isoforms and reduce off-target effects .
Scientific Research Applications
PI3K-IN-51 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the PI3K pathway’s role in tumor progression and to develop targeted therapies for various cancers . Additionally, this compound is employed in drug discovery and development to identify new therapeutic agents that can inhibit the PI3K pathway .
Mechanism of Action
PI3K-IN-51 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the AKT/mammalian target of rapamycin (mTOR) pathway, leading to decreased cell proliferation and increased apoptosis . The compound specifically targets the p110α subunit of PI3K, which is frequently mutated in various cancers .
Comparison with Similar Compounds
Similar Compounds: Several compounds are similar to PI3K-IN-51, including idelalisib, copanlisib, and alpelisib. These compounds also target the PI3K pathway but may differ in their selectivity for specific PI3K isoforms and their pharmacokinetic properties .
Uniqueness: this compound is unique in its high selectivity for the p110α subunit of PI3K, making it particularly effective in cancers with PIK3CA mutations. This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential .
Properties
CAS No. |
2055765-77-8 |
|---|---|
Molecular Formula |
C24H17Cl2N5O2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1 |
InChI Key |
HIXUFHUKIOTXLJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
Canonical SMILES |
CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
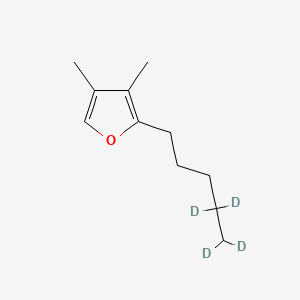

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)



